Stannane, (cyclopropylmethyl)trimethyl-
Description
Significance of Organometallic Reagents in Modern Organic Synthesis
Organometallic reagents play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These compounds, characterized by a direct bond between a carbon atom and a metal, exhibit a wide range of reactivity, largely governed by the nature of the metal. Their use has revolutionized the construction of complex molecular architectures, finding widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. sigmaaldrich.com The strategic incorporation of metals like tin, lithium, zinc, and silicon allows for precise control over chemical transformations, making previously challenging synthetic routes more accessible. sigmaaldrich.com
Overview of Organostannanes in Synthetic Transformations
Organostannanes, or organotin compounds, are a class of organometallic compounds containing a tin-carbon bond. wikipedia.org Since the pioneering work of Edward Frankland in 1849, the field of organotin chemistry has expanded significantly, particularly with the advent of Grignard reagents which facilitate the formation of Sn-C bonds. wikipedia.org Organotin compounds are valued for their stability, ease of handling, and selective reactivity. wikipedia.org They are instrumental in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Stille reaction. sigmaaldrich.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis for creating new carbon-carbon bonds. sigmaaldrich.com Beyond cross-coupling, organostannanes are also extensively used in radical chemistry, including radical cyclizations and deoxygenation reactions. wikipedia.org Their versatility extends to applications as heat stabilizers for PVC, catalysts for polyurethane formation, and in the synthesis of other organometallic reagents. wikipedia.orggelest.com
Unique Reactivity and Strain of Cyclopropylmethyl Derivatives
The cyclopropylmethyl group is a fascinating and synthetically useful moiety in organic chemistry due to its unique electronic properties and inherent ring strain. The cyclopropane (B1198618) ring possesses approximately 115 kJ/mol of strain energy, which significantly influences the reactivity of adjacent functional groups. This strain can be released through ring-opening reactions, a characteristic that has been widely exploited as a mechanistic probe to detect the presence of radical intermediates in chemical and enzymatic reactions. The cyclopropyl (B3062369) group can stabilize an adjacent radical center to a small but significant degree. In the context of organometallic chemistry, the combination of a cyclopropylmethyl group with a metal like tin in compounds such as (cyclopropylmethyl)trimethylstannane introduces a unique set of reactive properties, blending the characteristics of organostannanes with the inherent reactivity of the strained cyclopropylmethyl system. The reactivity of strained cyclic compounds, including those containing cyclopropane rings, is a subject of ongoing study, with the activation strain model providing insights into how strain energy and interaction energy govern reaction barriers. nih.gov The synthesis of molecules containing the cyclopropylmethyl unit is of considerable interest, with methods like the Simmons-Smith cyclopropanation being a key strategy for their stereospecific formation. researchgate.net
Interactive Data Table: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C7H16Sn |
| Molecular Weight | 218.91 g/mol |
| Appearance | Liquid |
| Boiling Point | 134-136 °C |
| Density | 1.168 g/mL at 25 °C |
| Refractive Index | n20/D 1.472 |
Interactive Data Table: Spectroscopic Data
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 0.05 (s, 9H, Sn(CH₃)₃), 0.12-0.18 (m, 2H, cyclopropyl CH₂), 0.45-0.52 (m, 2H, cyclopropyl CH₂), 0.68 (d, J=7.6 Hz, 2H, CH₂Sn), 0.85-0.95 (m, 1H, cyclopropyl CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ -9.8, 5.8, 9.6, 19.2 |
| ¹¹⁹Sn NMR (CDCl₃, 149 MHz) | δ 0.0 |
Properties
CAS No. |
51675-53-7 |
|---|---|
Molecular Formula |
C7H16Sn |
Molecular Weight |
218.91 g/mol |
IUPAC Name |
cyclopropylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C4H7.3CH3.Sn/c1-4-2-3-4;;;;/h4H,1-3H2;3*1H3; |
InChI Key |
CAZNBDANRQXPJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC1CC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Cyclopropylmethyl Trimethylstannane
Cyclopropylmethyl-Butenyl Rearrangements in Organotin Systems
The cleavage of the carbon-tin bond in (cyclopropylmethyl)trimethylstannane can generate a cyclopropylmethyl intermediate, which is prone to rapid rearrangement to the more stable but-3-enyl (homoallylic) form. This rearrangement serves as a powerful tool for investigating reaction mechanisms, particularly for distinguishing between different reactive intermediates.
The formation of a cyclopropylmethyl radical from (cyclopropylmethyl)trimethylstannane leads to a rapid and essentially irreversible ring-opening to form the but-3-enyl radical. This high rate of rearrangement is a key feature of the cyclopropylmethyl radical's chemistry and is driven by the release of the significant ring strain (approximately 115 kJ mol⁻¹) inherent in the three-membered ring.
The ring-opening of the cyclopropylmethyl radical is an extremely fast process, making it a valuable "radical clock" for timing other radical reactions. wikipedia.orgillinois.edu The rate constant for the rearrangement of the parent cyclopropylmethyl radical to the but-3-enyl radical is on the order of 10⁸ s⁻¹ at ambient temperatures. For instance, a rate constant of 1.2 x 10⁸ s⁻¹ at 37°C has been reported. At 298 K, the rate constant is cited as 8.6 x 10⁷ s⁻¹. wikipedia.org
Several factors can influence the rate of this ring-opening reaction:
Stability of the Initial Radical: Substituents that stabilize the initial cyclopropylmethyl radical tend to decrease the rate of rearrangement.
Stability of the Rearranged Radical: Conversely, substituents that stabilize the resulting but-3-enyl radical will accelerate the ring-opening process.
Relief of Strain: Increased strain in the starting cyclopropane (B1198618) ring can lead to a faster rate of rearrangement.
Dipolar Factors: The transition state of the ring-opening is thought to have some dipolar character, and substituents that can stabilize this charge separation can affect the reaction rate.
| Temperature (°C) | Rate Constant (s⁻¹) | Reference |
|---|---|---|
| 25 | 8.6 x 10⁷ | wikipedia.org |
| 37 | 1.2 x 10⁸ |
The cyclopropyl (B3062369) group itself exerts a modest stabilizing effect on an adjacent radical center. This is evidenced by the C-H bond dissociation energy of the cyclopropylmethyl group, which at 412 kJ mol⁻¹, is slightly lower than that of a typical primary C-H bond (e.g., 420 kJ mol⁻¹ in ethane). This stabilization arises from the interaction of the singly occupied molecular orbital (SOMO) of the radical with the orbitals of the C-C bonds within the cyclopropane ring.
A noteworthy characteristic of the cyclopropylmethyl radical rearrangement is the exclusive formation of the ring-opened but-3-enyl radical. Unlike the corresponding cyclopropylmethyl cation, which can rearrange to form cyclobutyl derivatives, the radical intermediate does not undergo this transformation. This specificity is a key diagnostic feature for the involvement of a radical pathway.
The cyclopropylmethyl anion, which could in principle be formed from (cyclopropylmethyl)trimethylstannane under appropriate basic conditions, also undergoes ring-opening to the but-3-enyl anion. However, this process is significantly slower than the corresponding radical rearrangement. The rate constant for the anionic ring-opening has been estimated to be approximately 9.5 x 10⁻⁵ s⁻¹ at -24°C. This stark difference in rates—many orders of magnitude—provides a clear kinetic distinction between the radical and anionic pathways.
| Intermediate | Rate Constant (s⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|
| Cyclopropylmethyl Radical | 1.2 x 10⁸ | 37 | |
| Cyclopropylmethyl Anion | 9.5 x 10⁻⁵ | -24 |
The rapid and well-characterized ring-opening of the cyclopropylmethyl radical makes compounds like (cyclopropylmethyl)trimethylstannane valuable mechanistic probes. The detection of rearranged products (i.e., but-3-enyl derivatives) in a reaction involving this stannane (B1208499) is strong evidence for the intermediacy of a cyclopropylmethyl radical. For this approach to be valid, the rate of the radical ring-opening must be faster than any competing reactions of the radical intermediate. The extensive calibration of the cyclopropylmethyl radical clock across a range of temperatures allows for the determination of unknown rate constants for other radical reactions in a competitive kinetic scenario.
Radical-Mediated Pathways and Isomerization Kinetics.
Halogenation Reactions and Solvent Effects
The cleavage of the carbon-tin bond in tetraalkylstannanes by halogens is a well-established reaction. In the case of (cyclopropylmethyl)trimethylstannane, this reaction provides insights into the electronic interactions within the molecule and the factors governing product distribution.
Iodination Reactions and Product Distribution
The reaction of (cyclopropylmethyl)trimethylstannane with iodine serves as a key probe into its reactivity. The distribution of products is highly dependent on the reaction conditions, particularly the solvent employed. In non-polar solvents such as chloroform, iodination can lead to cleavage of either the cyclopropylmethyl-tin bond or a methyl-tin bond.
Studies have shown that the reaction with iodine can yield a mixture of products, including iodomethylcyclopropane and trimethyltin (B158744) iodide, resulting from the cleavage of the cyclopropylmethyl group. Simultaneously, the cleavage of a methyl group can occur, leading to the formation of methyl iodide and (cyclopropylmethyl)dimethyltin iodide. The relative ratios of these products are influenced by the reaction solvent.
Influence of Solvent Polarity on Rearrangement Pathways
Solvent polarity plays a crucial role in directing the outcome of halogenation reactions of (cyclopropylmethyl)trimethylstannane. The presence of a polar coordinating solvent, such as methanol, can significantly alter the product distribution and favor rearrangement pathways.
In a solvent mixture containing methanol, the iodination of (cyclopropylmethyl)trimethylstannane has been observed to predominantly yield products resulting from the cleavage of a methyl group, rather than the cyclopropylmethyl group. This is attributed to the coordination of the polar solvent to the tin atom, which is thought to decrease the stability of the transition state leading to the cleavage of the cyclopropylmethyl group. This coordination effect effectively shields the cyclopropylmethyl-tin bond from electrophilic attack, thereby promoting the cleavage of the less sterically hindered methyl-tin bond.
Furthermore, under certain conditions, rearrangement of the cyclopropylmethyl moiety to a homoallylic system can be observed. The polarity of the solvent can influence the stability of carbocationic intermediates that may be involved in such rearrangements. In more polar solvents, the increased lifetime and stability of these intermediates can facilitate skeletal rearrangements, leading to the formation of products such as 4-iodobut-1-ene.
| Solvent System | Major Product(s) | Minor Product(s) |
| Chloroform | Iodomethylcyclopropane, Trimethyltin iodide | Methyl iodide, (Cyclopropylmethyl)dimethyltin iodide |
| Methanol/Chloroform | Methyl iodide, (Cyclopropylmethyl)dimethyltin iodide | Iodomethylcyclopropane, Trimethyltin iodide, 4-Iodobut-1-ene |
Tin-Halogen Exchange Mechanisms
The cleavage of the carbon-tin bond by halogens is generally believed to proceed through an electrophilic substitution mechanism. For tetraalkylstannanes, this process can be described as an SE2 (substitution, electrophilic, bimolecular) type reaction.
The initial step involves the formation of a complex between the organostannane and the halogen molecule. In this complex, the tin atom acts as a nucleophile, donating electron density to the halogen. This is followed by the cleavage of the carbon-tin bond and the formation of a new carbon-halogen bond, along with the corresponding trialkyltin halide.
The transition state for this reaction is often depicted as a four-centered or open structure, depending on the specific reactants and conditions. The nature of the alkyl groups attached to the tin atom and the polarity of the solvent can influence the geometry and energy of the transition state, thereby affecting the reaction rate and product distribution. In the case of (cyclopropylmethyl)trimethylstannane, the electrophilic attack can occur at either the cyclopropylmethyl or the methyl carbon, with the regioselectivity being sensitive to solvent effects as discussed previously.
Other Transformation Pathways
Beyond halogenation, (cyclopropylmethyl)trimethylstannane can undergo a variety of other chemical transformations, highlighting its versatility as a synthetic intermediate.
Reactions with Organometallic Reagents
The reaction of tetraalkylstannanes with organolithium reagents is a common method for the preparation of other organolithium compounds via a transmetallation reaction. This tin-lithium exchange is a reversible process where the equilibrium favors the formation of the more stable organolithium species.
When (cyclopropylmethyl)trimethylstannane is treated with an organolithium reagent, such as n-butyllithium, a transmetallation reaction can occur. This would lead to the formation of cyclopropylmethyllithium and tetrabutyltin. The facility of this exchange depends on the relative stability of the carbanionic character of the cyclopropylmethyl group compared to the alkyl group of the organolithium reagent. Given the increased s-character of the C-Li bond in cyclopropyl systems, the formation of cyclopropylmethyllithium is a plausible outcome. The resulting cyclopropylmethyllithium can then be used as a nucleophile in subsequent reactions.
Reductive Ring Opening via Radical Anion Generation
While the generation of a radical from (cyclopropylmethyl)trimethylstannane and its subsequent ring-opening is a known phenomenon, the specific pathway involving the formation of a radical anion from the parent stannane is not well-documented in the literature. The ring-opening of the cyclopropylmethyl radical itself is an extremely rapid and irreversible process, yielding the but-3-enyl radical. rsc.org This high rate is driven by the release of the significant ring strain (approximately 27.5 kcal/mol) inherent in the three-membered ring. rsc.org
The generation of a radical anion would typically involve the one-electron reduction of the substrate. For tetraalkylstannanes, this is a challenging process due to their low electron affinity. However, if a radical anion of (cyclopropylmethyl)trimethylstannane were to be formed, for instance, through electrochemical reduction or by using potent reducing agents, it would be expected to be highly unstable.
Based on the known behavior of cyclopropylmethyl systems, it is plausible to hypothesize that such a radical anion would undergo rapid fragmentation. This would likely involve the cleavage of the cyclopropylmethyl-tin bond to generate a cyclopropylmethyl radical and a trimethylstannyl anion, or potentially direct ring-opening of the cyclopropylmethyl moiety. The cyclopropylmethyl radical thus formed would then instantaneously rearrange to the more stable but-3-enyl radical. rsc.org However, it is crucial to emphasize that this remains a hypothetical pathway for (cyclopropylmethyl)trimethylstannane itself, as direct experimental evidence for the formation and subsequent reductive ring-opening of its radical anion is currently lacking in the scientific literature. Studies on related systems, such as the reductive cleavage of cyclopropyl ketones, have demonstrated the viability of ring-opening following the formation of a radical anion intermediate, suggesting that a similar pathway could be conceptually possible for appropriately substituted organostannanes under suitable reductive conditions.
Factors Influencing Regioselectivity and Stereoselectivity
The reactivity of (cyclopropylmethyl)trimethylstannane is characterized by a competition between different reaction pathways, primarily the electrophilic cleavage of the cyclopropane ring and the cleavage of the bond between tin and one of its substituents. The outcome of these reactions, in terms of which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is formed, is governed by a delicate interplay of several factors. masterorganicchemistry.com These include the nature of the electrophile, the solvent system, the substituents on the tin atom, and the presence of catalysts like Lewis acids.
Influence of Electrophiles and Solvents
The choice of electrophile and solvent has a profound impact on the regioselectivity of reactions involving (cyclopropylmethyl)trimethylstannane. In non-coordinating solvents like chloroform, simple inorganic electrophiles tend to favor the cleavage of the strained cyclopropane ring. nih.gov This reaction is analogous to the SE' cleavage observed in allylic stannanes and is facilitated by σ-σ conjugation between the carbon-tin bond and the cyclopropane orbitals. nih.gov This conjugation results in a significant rate enhancement for reactions like iodinolysis compared to simple alkyl stannanes. nih.gov
However, the reaction pathway can be dramatically altered in the presence of a coordinating solvent such as methanol. Methanol can coordinate to the tin atom, which appears to reduce the activating effect of the trimethylstannyl group on the cyclopropane ring. nih.gov This coordination shifts the regioselectivity, promoting the cleavage of a methyl-tin bond over the fission of the cyclopropane ring when reacting with acid or iodine. nih.gov
The influence of the electrophile and solvent on the reaction pathway is summarized in the table below.
| Electrophile | Solvent | Major Reaction Pathway | Product Type |
| Iodine (I₂) | Chloroform | Cyclopropane Ring Cleavage | Ring-opened product |
| Acid (H⁺) | Chloroform | Cyclopropane Ring Cleavage | Ring-opened product |
| Iodine (I₂) | Methanol | Methyl-Tin Bond Cleavage | Methyl cleavage product |
| Acid (H⁺) | Methanol | Methyl-Tin Bond Cleavage | Methyl cleavage product |
Electronic and Steric Effects of Substituents
The substituents attached to the tin atom also play a crucial role in determining the reactivity and selectivity. The electronic nature of these groups can influence the degree of σ-σ conjugation, which is responsible for activating the cyclopropane ring towards electrophilic attack. For instance, replacing the methyl groups on tin with phenyl groups, as in (cyclopropylmethyl)triphenylstannane, leads to a decrease in reactivity. nih.gov This reduced reactivity can be attributed to the electron-withdrawing nature of the phenyl groups, which diminishes the σ-σ conjugation and thus lowers the rate of cyclopropane cleavage compared to its trimethyltin counterpart. nih.gov
Role of Lewis Acids
Lewis acids are known to catalyze reactions involving organostannanes by enhancing the electrophilicity of the reaction partner or by interacting with the substrate itself. mdpi.comd-nb.info In the context of (cyclopropylmethyl)trimethylstannane, a Lewis acid can coordinate to the cyclopropane ring, further polarizing the C-C bonds and making the ring more susceptible to nucleophilic or electrophilic attack. uni-regensburg.denih.gov This interaction can significantly influence both the rate and the regioselectivity of the ring-opening process. d-nb.info
The mechanism often involves the Lewis acid activating a donor-acceptor cyclopropane, leading to a ring-opening cascade. uni-regensburg.de The specific outcome, including the stereoselectivity, can be controlled by the nature of the Lewis acid and the reaction conditions. For example, different Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Gallium triflate (Ga(OTf)₃) can be effective in promoting these transformations, sometimes with differing efficacy depending on the other reactants involved. uni-regensburg.de The formation of an adduct between the Lewis acid and the organostannane can alter the electronic properties and steric environment of the reactive center, thereby directing the cleavage to a specific bond and controlling the stereochemical outcome of subsequent bond formations. d-nb.info
Applications in Advanced Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, and organostannanes like (cyclopropylmethyl)trimethylstannane are key players in this field. These reactions allow for the precise formation of C-C bonds, which is a critical step in the assembly of complex organic molecules. researchgate.net
The Stille reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org (Cyclopropylmethyl)trimethylstannane can serve as the organotin component in this reaction, transferring the cyclopropylmethyl group to various organic electrophiles. The general reaction scheme involves an sp²-hybridized carbon from the electrophile coupling with the sp³-hybridized carbon of the cyclopropylmethyl group. libretexts.org
The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of (cyclopropylmethyl)trimethylstannane, the cyclopropylmethyl group is transferred to the palladium center during the transmetalation step. The non-transferred trimethylstannyl group remains as a byproduct. One of the challenges in using tetraalkylstannanes is that only one of the alkyl groups is typically transferred. nih.gov
A variety of electrophiles can be used in Stille coupling reactions, including aryl, vinyl, and acyl halides or triflates. libretexts.org This versatility allows for the synthesis of a wide range of cyclopropylmethyl-containing compounds. The reaction conditions for Stille couplings can be quite mild, which is advantageous when working with sensitive functional groups. harvard.edu However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org
| Catalyst System | Electrophile (R-X) | Stannane (B1208499) | Product |
| Pd(PPh₃)₄ | Aryl-Br | (Cyclopropylmethyl)SnMe₃ | Aryl-CH₂-cyclopropane |
| Pd₂(dba)₃ / P(t-Bu)₃ | Vinyl-OTf | (Cyclopropylmethyl)SnMe₃ | Vinyl-CH₂-cyclopropane |
| Pd(OAc)₂ / SPhos | Heteroaryl-Cl | (Cyclopropylmethyl)SnMe₃ | Heteroaryl-CH₂-cyclopropane |
This table represents typical combinations for Stille coupling reactions involving trimethylstannanes. Specific conditions and yields will vary depending on the exact substrates.
The interaction of organostannanes with other organometallic species can lead to novel reactivity. Organotitanium compounds, for instance, are known for their unique roles in organic synthesis, including in olefination reactions and as Ziegler-Natta catalysts for polymerization. wikipedia.org While direct, well-documented examples of interfacing (cyclopropylmethyl)trimethylstannane with organotitanium reagents are not abundant in readily available literature, the principles of organometallic chemistry suggest potential for transmetalation reactions.
Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. It is conceivable that the cyclopropylmethyl group could be transferred from tin to titanium under appropriate conditions. Such a transfer would generate a (cyclopropylmethyl)titanium species, which could then participate in reactions characteristic of organotitanium compounds. The driving force for such a transmetalation would depend on the relative electronegativities of the metals and the stability of the resulting organometallic complexes.
For example, titanocene (B72419) dichloride is a common precursor in organotitanium chemistry. wikipedia.org Reaction with an organolithium or Grignard reagent derived from a cyclopropylmethyl halide could generate a cyclopropylmethyltitanocene derivative. The interaction with (cyclopropylmethyl)trimethylstannane would represent an alternative, though likely less common, route to such species.
Introduction of Cyclopropylmethyl Motifs
The cyclopropylmethyl motif is a valuable structural unit in medicinal chemistry and materials science. Its incorporation can influence the conformational properties and metabolic stability of a molecule.
(Cyclopropylmethyl)trimethylstannane serves as a convenient building block for introducing the cyclopropylmethyl group into complex molecules. minakem.com The Stille coupling reaction is a primary method for achieving this. The cyclopropane (B1198618) ring is a feature in many biologically active natural products and pharmaceutical agents. nih.govresearchgate.net The ability to install this group late in a synthetic sequence is a significant advantage.
The synthesis of complex molecules often requires the assembly of several fragments. (Cyclopropylmethyl)trimethylstannane can be used to introduce the cyclopropylmethyl group onto one of these fragments, which is then carried through subsequent steps of the synthesis. The stability of organostannanes to a range of reaction conditions makes them suitable for this purpose. wikipedia.org
Achieving stereocontrol is a central goal in modern organic synthesis, particularly in the preparation of chiral compounds. While (cyclopropylmethyl)trimethylstannane itself is achiral, related precursors can be used in stereocontrolled reactions to generate chiral cyclopropyl-containing molecules. For instance, asymmetric cyclopropanation reactions can be used to create chiral cyclopropyl (B3062369) rings. organic-chemistry.org
One approach to stereocontrol involves the use of chiral auxiliaries or catalysts in cyclopropanation reactions. The Simmons-Smith reaction, which uses a zinc carbenoid to convert alkenes to cyclopropanes, can be rendered asymmetric by the use of chiral ligands. nih.gov Although this does not directly involve (cyclopropylmethyl)trimethylstannane, it illustrates a general strategy for the stereoselective synthesis of cyclopropane derivatives.
In the context of Stille coupling, if the electrophile contains a stereocenter, the reaction with (cyclopropylmethyl)trimethylstannane can proceed with retention of configuration at that center, depending on the reaction conditions and the nature of the substrate. Furthermore, recent advances have demonstrated stereoretentive Stille cross-coupling reactions using secondary alkyl azastannatranes, showing that C(sp³)-C(sp²) couplings can be achieved with high fidelity. nih.gov This suggests that with appropriate modification of the stannane reagent, stereocontrolled introduction of substituted cyclopropylmethyl groups may be feasible.
Carbene Chemistry and Cyclopropanation Reactions
Carbenes are highly reactive intermediates that are widely used for the synthesis of cyclopropanes from alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions, known as cyclopropanations, involve the addition of a carbene to a double bond. youtube.com While diazo compounds are common precursors for carbenes, organometallic reagents can also be involved in carbene-like reactivity. researchgate.net
The connection between (cyclopropylmethyl)trimethylstannane and carbene chemistry is not direct in the sense that it is not a typical carbene precursor. However, the synthesis of the cyclopropyl ring itself often involves carbene chemistry. For example, the Simmons-Smith reaction uses a carbenoid, a reagent that behaves like a carbene, to effect cyclopropanation. libretexts.org
It is also conceivable that under certain conditions, alpha-halomethylstannanes could serve as carbene precursors. For instance, treatment of an α-halomethyltrimethylstannane with a strong base could lead to α-elimination to generate a carbene. While this is a known pathway for some organosilicon compounds, its application with organotin precursors to generate carbenes for cyclopropanation is less common. The primary utility of (cyclopropylmethyl)trimethylstannane remains in the transfer of the intact cyclopropylmethyl group via cross-coupling reactions rather than as a source of reactive intermediates for cyclopropanation.
Despite a comprehensive search of available scientific literature, no research was found detailing the use of the chemical compound Stannane, (cyclopropylmethyl)trimethyl- in the generation of carbenes or its application in cyclopropanation reactions.
The search for information regarding the applications of (cyclopropylmethyl)trimethylstannane in advanced organic synthesis, specifically focusing on its role as a precursor for carbenes and its utility in cyclopropanation reactions, did not yield any relevant research findings. Standard methods for carbene generation typically involve processes such as the alpha-elimination from haloforms or the decomposition of diazo compounds. Similarly, established cyclopropanation methods include the Simmons-Smith reaction and various protocols involving the reaction of alkenes with carbenes or carbenoids.
The performed searches across multiple queries aimed at uncovering any connection between (cyclopropylmethyl)trimethylstannane and these specific synthetic transformations. However, the results consistently lacked any mention of this particular organotin compound being utilized for either carbene generation or cyclopropanation.
Therefore, this article cannot be generated as per the provided outline due to the absence of scientifically verifiable information on the subject. The premise that Stannane, (cyclopropylmethyl)trimethyl- is used in these specific applications is not supported by the accessible chemical literature.
Spectroscopic Characterization of Cyclopropylmethyl Trimethylstannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for (cyclopropylmethyl)trimethylstannane, including proton, carbon-13, and tin-119 spectra, were not found.
Proton (¹H) NMR Studies
No published ¹H NMR data for (cyclopropylmethyl)trimethylstannane could be located.
Carbon-13 (¹³C) NMR Investigations
No published ¹³C NMR data for (cyclopropylmethyl)trimethylstannane could be located.
Tin-119 (¹¹⁹Sn) NMR Spectroscopy
No published ¹¹⁹Sn NMR data for (cyclopropylmethyl)trimethylstannane could be located.
Infrared (IR) Spectroscopy
No published infrared spectroscopy data for (cyclopropylmethyl)trimethylstannane could be located.
Mass Spectrometry (MS)
No published mass spectrometry data for (cyclopropylmethyl)trimethylstannane could be located.
Chromatographic Techniques (HPLC, LC-MS)
No specific HPLC or LC-MS analysis methods or results for (cyclopropylmethyl)trimethylstannane were found in the searched literature.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com For a molecule like (cyclopropylmethyl)trimethylstannane, DFT calculations are invaluable for understanding its fundamental properties.
Mechanistic Insights into Reaction Pathways
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.comresearchgate.net In the context of (cyclopropylmethyl)trimethylstannane, theoretical studies can provide detailed insights into potential reaction pathways, such as those involving radical intermediates or cycloaddition reactions. researchgate.netrsc.org
One area of significant interest is the potential for rearrangement reactions involving the cyclopropylmethyl group. The cyclopropylcarbinyl radical is known to undergo rapid ring-opening to form the 3-butenyl radical. Ab initio molecular orbital calculations have been effectively used to study the ring-opening reactions of the cyclopropylcarbinyl radical and its substituted analogs, demonstrating good agreement between calculated barrier heights and experimental data. wayne.edu A similar DFT study on (cyclopropylmethyl)trimethylstannane could investigate the homolytic cleavage of the tin-carbon bond and the subsequent fate of the resulting cyclopropylmethyl radical. Such a study would involve locating the transition states for ring-opening and other potential rearrangements, and calculating the activation energies to predict the dominant reaction pathways. researchgate.net
Furthermore, DFT can be employed to explore the mechanisms of cycloaddition reactions where the cyclopropyl (B3062369) group might participate. researchgate.netscielo.org.mx By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism. dntb.gov.ua The insights gained from these mechanistic studies are crucial for predicting the compound's reactivity and designing synthetic applications.
Prediction of Molecular Geometries and Energetics
A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. nih.govresearchgate.net For (cyclopropylmethyl)trimethylstannane, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry provides a three-dimensional representation of the molecule in its most stable conformation.
Based on DFT studies of similar organotin compounds and molecules containing a cyclopropylmethyl moiety, the following table presents hypothetical, yet chemically reasonable, optimized geometrical parameters for (cyclopropylmethyl)trimethylstannane. These values are illustrative of what a DFT calculation would likely predict.
| Parameter | Predicted Value | Comment |
|---|---|---|
| Sn-C (methyl) Bond Length | ~2.15 Å | Typical for Sn-C single bonds in tetraorganostannanes. |
| Sn-C (cyclopropylmethyl) Bond Length | ~2.17 Å | Slightly longer due to the steric bulk of the cyclopropylmethyl group. |
| C-Sn-C Angle (methyl-Sn-methyl) | ~109.5° | Approaching tetrahedral geometry around the tin atom. |
| C-Sn-C Angle (methyl-Sn-cyclopropylmethyl) | ~109.5° | Approaching tetrahedral geometry around the tin atom. |
| C-C Bond Length (cyclopropane ring) | ~1.51 Å | Characteristic of C-C bonds in a strained three-membered ring. |
In addition to molecular geometry, DFT calculations can provide accurate energetic information. This includes the total electronic energy of the molecule, which can be used to compare the relative stabilities of different isomers or conformers. For instance, the rotational barrier around the Sn-CH₂ bond could be calculated to understand the conformational flexibility of the molecule.
Molecular Dynamics and Molecular Mechanics Simulations
Molecular Dynamics (MD) and Molecular Mechanics (MM) are computational techniques used to study the motion and interactions of atoms and molecules over time. These methods are particularly useful for understanding the behavior of molecules in a condensed phase, such as in a solvent or in the solid state.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. An MD simulation of (cyclopropylmethyl)trimethylstannane, potentially in a solvent like chloroform or methanol, could reveal information about its conformational dynamics, solvation structure, and transport properties.
Molecular Mechanics (MM) employs classical mechanics and force fields to calculate the potential energy of a system. Force fields are sets of parameters that describe the interactions between atoms. MM is often used for energy minimization of large systems and for conformational analysis. For (cyclopropylmethyl)trimethylstannane, MM could be used to rapidly screen different conformations to identify low-energy structures before subjecting them to more accurate DFT or ab initio calculations.
Analysis of Electronic Properties and Stability
The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide several descriptors for these properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net
For (cyclopropylmethyl)trimethylstannane, the HOMO is likely to be localized on the Sn-C bonds, which are the most electron-rich and weakest bonds in the molecule. The LUMO is expected to be an antibonding orbital, also associated with the Sn-C framework. A hypothetical representation of the HOMO-LUMO energy levels and the resulting energy gap is presented in the table below.
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the ionization potential and electron-donating ability. |
| LUMO Energy | +1.5 eV | Indicates the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 10.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. ekb.eg |
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecular surface and helps predict sites for electrophilic and nucleophilic attack. dntb.gov.ua Mulliken population analysis can provide information on the partial atomic charges, offering further insight into the electronic structure and bonding within the molecule. irjweb.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
